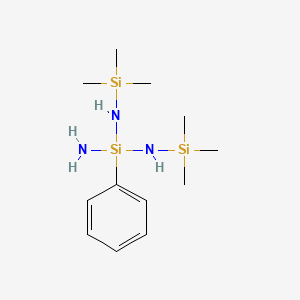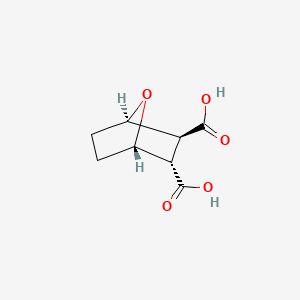![molecular formula C10H16O2 B14710768 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 22759-34-8](/img/structure/B14710768.png)
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxyl group and three methyl groups. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the hydroxylation of enolates. One common method uses oxodiperoxymolybdenum (pyridine) (hexamethylphosphoric triamide) as a reagent. The reaction conditions include the use of lithium diisopropylamide (LDA) and tetrahydrofuran (THF) as solvents .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like oxodiperoxymolybdenum.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxodiperoxymolybdenum (pyridine) (hexamethylphosphoric triamide) in THF.
Reduction: Lithium aluminum hydride in ether.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 1,7,7-trimethyl-3-hydroxybicyclo[2.2.1]heptan-2-one.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one.
Bicyclo[4.1.0]hept-3-en-2-one: 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one.
Uniqueness
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific hydroxyl group positioning and the presence of three methyl groups, which confer distinct chemical properties and reactivity compared to similar compounds like camphor and bicyclo[4.1.0]hept-3-en-2-one.
Propriétés
Numéro CAS |
22759-34-8 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6,8,12H,4-5H2,1-3H3 |
Clé InChI |
HJVHHNRJPMNKAK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)





![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)



